

Application Notes: Cupric Glycinate as a Dietary Copper Source in Animal Feed

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Compound of Interest

Compound Name: *Cupric glycinate*

Cat. No.: B3051312

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Introduction

Cupric glycinate, an organic chelated form of the essential trace mineral copper, is increasingly utilized in animal nutrition. In this molecule, copper is bound to the amino acid glycine, forming a stable complex.^{[1][2]} This chelation enhances the bioavailability of copper compared to inorganic sources like copper sulfate (CuSO_4) by protecting it from interactions and antagonisms in the upper gastrointestinal tract.^{[1][3]} Consequently, **cupric glycinate** can lead to improved absorption, better physiological function, and reduced mineral excretion into the environment.^[4] Its application spans various livestock species, including ruminants, swine, and poultry, aiming to optimize health, growth, and productivity.^{[1][5]}

Physicochemical Properties

Property	Value
Chemical Formula	$\text{Cu}(\text{C}_2\text{H}_4\text{NO}_2)_2$
Appearance	Blue powder
Copper Content	Approximately 24-26%
Solubility	Soluble in water

(Data sourced from multiple chemical suppliers and general literature).^{[6][7]}

Applications in Animal Nutrition

Cupric glycinate serves as a highly effective copper source to support numerous physiological functions critical for animal health:

- Enhanced Bioavailability: The chelated structure of **cupric glycinate** protects the copper ion from forming insoluble complexes in the rumen and small intestine, leading to greater absorption.[1][8] This is particularly advantageous in diets containing high levels of antagonists such as molybdenum (Mo) and sulfur (S).[9][10]
- Improved Growth and Performance: Consistent and readily available copper supports enzymes involved in energy metabolism and tissue growth, which can translate to better average daily gain (ADG) and feed conversion ratios (FCR).[1][2][5]
- Strengthened Immune Function: Copper is a crucial component of enzymes like superoxide dismutase, which plays a vital role in the body's antioxidant defense system, thereby supporting overall immune health.[5][6][11]
- Enhanced Reproductive Health: Adequate copper levels are linked to improved fertility and reproductive performance in livestock.[1][5]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various studies comparing **cupric glycinate** (Cu-Gly) to copper sulfate (CuSO₄).

Table 1: Relative Bioavailability (RBV) of **Cupric Glycinate** in Ruminants (Compared to CuSO₄ at 100%)

Species	Dietary Antagonists (Mo & S)	Duration	Bioavailabil ity Metric	RBV (%) of Cu-Gly	Reference(s
Beef Steers	2 mg/kg Mo, 0.3% S	90 days	Liver Cu	115% (P=0.27)	[12][13][14]
Beef Steers	2 mg/kg Mo, 0.15% S	120 days	Liver Cu	131% (P=0.12)	[9][10]
Beef Steers	2 mg/kg Mo, 0.15% S	120 days	Plasma Cu	140% (P=0.10)	[9][10]
Beef Steers	6 mg/kg Mo, 0.15% S	28 days (Phase 2)	Liver Cu	150% (P=0.01)	[9][10]
Beef Steers	6 mg/kg Mo, 0.15% S	28 days (Phase 2)	Plasma Cu	144% (P=0.01)	[9][10]

Table 2: Performance and Digestibility in Growing Pigs

Parameter	Copper Sulfate (CuSO ₄)	Cupric Glycinate (Cu- Gly)	P-value	Reference(s)
Average Daily Feed Intake (ADFI)	-	Significantly Increased	0.039	[15]
Apparent Total Tract Digestibility (ATTD) of Cu	-	Improved	0.048	[15]
Fecal Cu Content	Higher	Lower	0.023	[15]
Fecal Fe Content	Higher	Lower	0.016	[15]
Fecal Mn Content	Higher	Lower	0.040	[15]
Liver Cu Content	Lower	Higher	<0.05	[4]
Bile Cu Content	Lower	Higher	<0.05	[4]

Table 3: Performance in Laying Hens (105-117 weeks of age)

Parameter	Effect of Increasing Cu- Gly Level	Trend	P-value	Reference(s)
Egg Production	Increase with dosage	Linear	<0.01	[16]
Egg Mass	Increase with dosage	Linear	<0.05	[16]
Feed Intake	Peaked at 6 mg/kg	Quadratic	-	[16]
Feed Conversion Ratio	Lowest at 15 mg/kg	Quadratic	-	[16]

Experimental Protocols

Protocol 1: Relative Bioavailability of **Cupric Glycinate** in Ruminants

- Objective: To determine the relative bioavailability of copper from **cupric glycinate** compared to copper sulfate in the presence of dietary antagonists.[9][10]
- Animal Model: 60 Angus or Angus-cross steers, approximately 9 months of age.[10]
- Acclimation: Animals are acclimated to a common basal diet low in copper for 14-21 days.
- Experimental Design: Randomized block design. Steers are blocked by weight and randomly assigned to one of five treatment groups (n=12 per group):
 - Control (no supplemental copper)
 - 5 mg Cu/kg DM from CuSO₄
 - 10 mg Cu/kg DM from CuSO₄
 - 5 mg Cu/kg DM from Cu-Gly
 - 10 mg Cu/kg DM from Cu-Gly
- Diet: A corn silage-based diet formulated to meet NRC requirements, with the exception of copper. The diet is supplemented with known copper antagonists, such as molybdenum (e.g., 2 mg/kg DM) and sulfur (e.g., 0.15-0.3% DM), to challenge copper absorption.[9][12]
- Duration: The feeding trial lasts for a minimum of 90 days.[12][14] Some studies may include a second phase with increased antagonist levels.[9][10]
- Sample Collection:
 - Liver biopsies are collected at the beginning (Day 0) and end of the trial (e.g., Day 90).
 - Blood samples are collected periodically (e.g., every 28 days) via jugular venipuncture into heparinized tubes to obtain plasma.

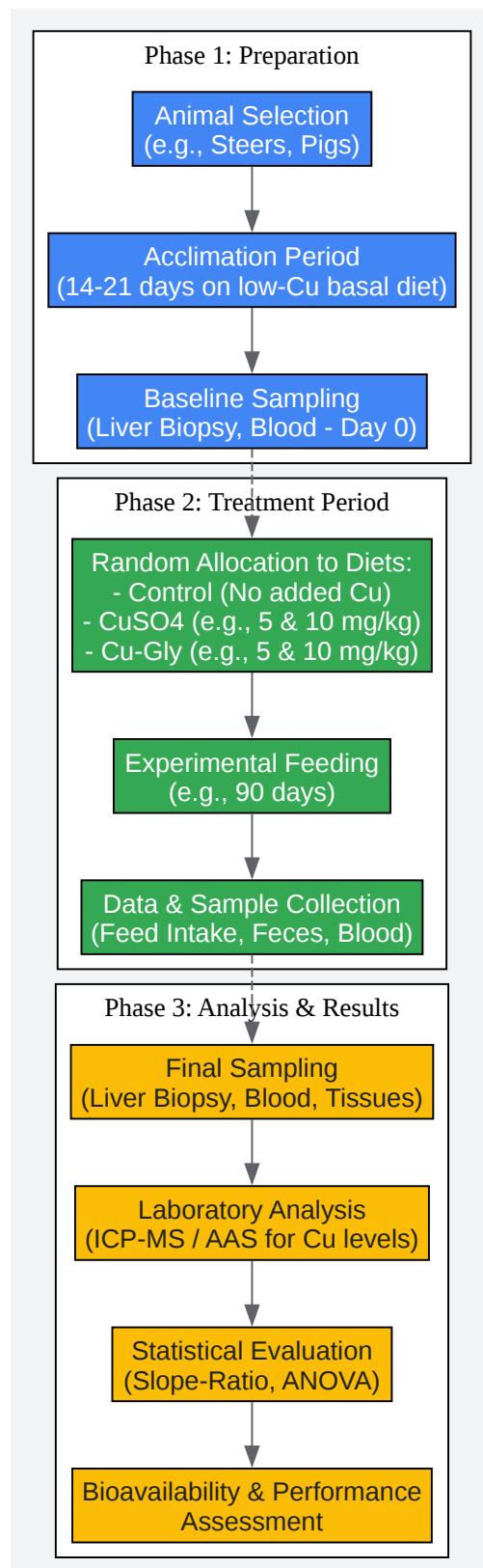
- Feed samples are collected regularly to analyze for actual mineral content.
- Analytical Methods:
 - Liver and feed samples are dried, ashed, and digested using wet acid digestion (e.g., nitric acid and hydrogen peroxide).[17]
 - Copper concentrations in liver, plasma, and feed digests are determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS). [17][18]
- Data Analysis: The bioavailability of **cupric glycinate** relative to copper sulfate is calculated using multiple linear regression of final liver or plasma copper concentrations against total copper intake. The slope-ratio assay is a common statistical method for this purpose.

Protocol 2: Efficacy of **Cupric Glycinate** in Swine

- Objective: To compare the effects of **cupric glycinate** and copper sulfate on growth performance, nutrient digestibility, and copper retention in growing-finishing pigs.[4][15]
- Animal Model: A suitable number of pigs (e.g., 12-42) of a specific breed (e.g., Meishan, Duroc) are selected post-weaning or in the growing phase.[4][15]
- Experimental Design: Animals are randomly allocated to treatment groups based on body weight and litter. Treatments may include:
 - Basal diet + specified level of Cu from CuSO₄ (e.g., 60 mg/kg)
 - Basal diet + specified level of Cu from Cu-Gly (e.g., 60 mg/kg)
- Diet: A basal corn-soybean meal diet formulated to meet or exceed NRC requirements for all nutrients except copper.
- Duration: The experimental period typically lasts from 2 to 4 weeks.[4][15]
- Sample Collection:

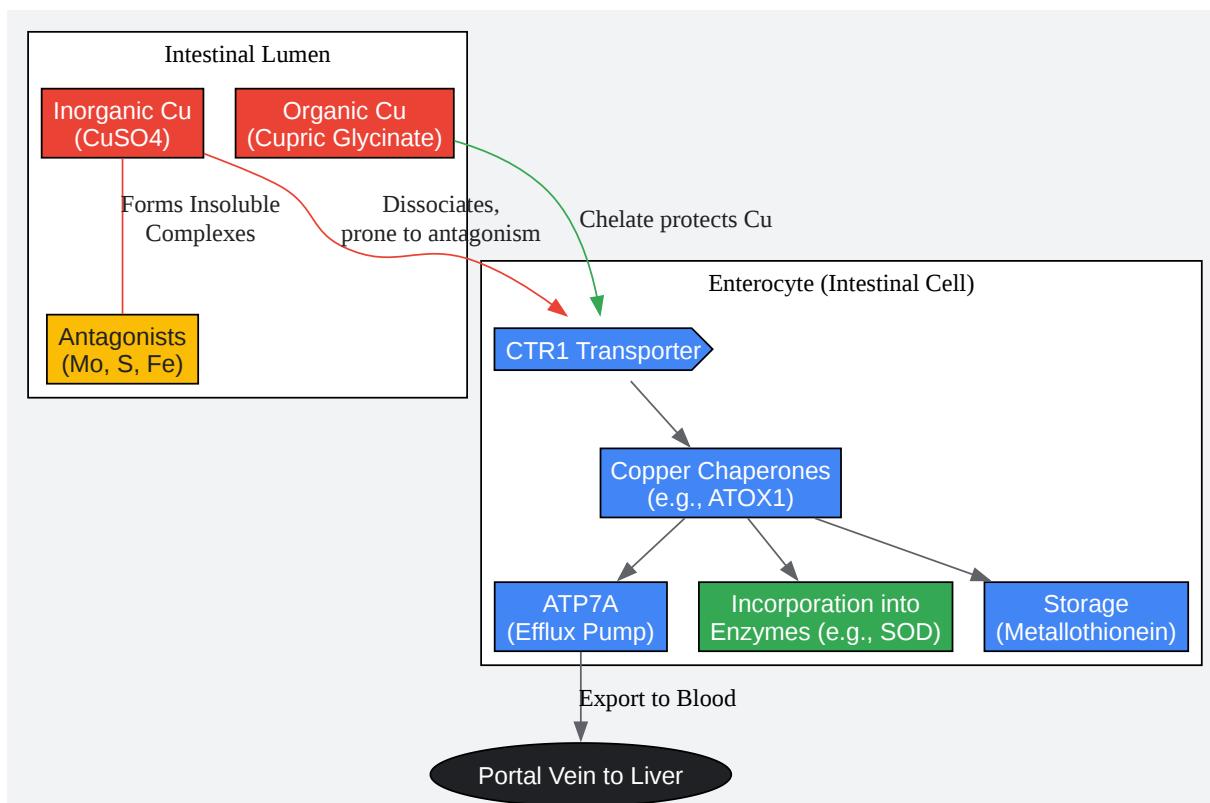
- A nutrient digestibility trial is conducted, involving a 5-day adaptation period followed by a 3-day total collection of feces and urine.
- Blood samples are collected at the end of the trial to measure hematological parameters and plasma mineral levels.
- At the conclusion of the study, tissue samples (liver, kidney, bile) may be collected for mineral analysis.[\[4\]](#)
- Analytical Methods:
 - Feed, feces, and urine are analyzed for copper, iron, and manganese content via ICP-MS or AAS to calculate apparent total tract digestibility (ATTD) and retention.[\[15\]](#)
 - Plasma is analyzed for iron and IGF-1 levels.[\[2\]](#)
 - Liver tissue is analyzed for copper concentration to assess storage.[\[4\]](#)
- Data Analysis: Data are analyzed using statistical models such as ANOVA or t-tests to compare the effects of the different copper sources on the measured parameters.

Mandatory Visualizations



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Caption: General experimental workflow for a copper bioavailability trial.



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Caption: Simplified pathway of copper absorption from different sources.

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